molecular formula C19H18N2O8 B11613309 Dimethyl 2'-amino-6'-(2-methoxy-2-oxoethyl)-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate

Dimethyl 2'-amino-6'-(2-methoxy-2-oxoethyl)-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate

Cat. No.: B11613309
M. Wt: 402.4 g/mol
InChI Key: XESSCYYEYBSBQG-UHFFFAOYSA-N
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Description

Dimethyl 2'-amino-6'-(2-methoxy-2-oxoethyl)-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate is a spirocyclic indole derivative characterized by a fused pyran ring and multiple functional groups. The compound features:

  • Spirocyclic core: Integrates indole and pyran rings, creating a rigid three-dimensional structure .
  • Functional groups: A 2'-amino group, 6'-(2-methoxy-2-oxoethyl) substituent, and two ester groups (3',5'-dicarboxylate) .
  • Molecular formula: CₙHₘN₂Oₓ (exact formula varies with substituents; see Table 1).

Properties

Molecular Formula

C19H18N2O8

Molecular Weight

402.4 g/mol

IUPAC Name

dimethyl 2'-amino-6'-(2-methoxy-2-oxoethyl)-2-oxospiro[1H-indole-3,4'-pyran]-3',5'-dicarboxylate

InChI

InChI=1S/C19H18N2O8/c1-26-12(22)8-11-13(16(23)27-2)19(14(15(20)29-11)17(24)28-3)9-6-4-5-7-10(9)21-18(19)25/h4-7H,8,20H2,1-3H3,(H,21,25)

InChI Key

XESSCYYEYBSBQG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=C(C2(C3=CC=CC=C3NC2=O)C(=C(O1)N)C(=O)OC)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 2’-amino-6’-(2-methoxy-2-oxoethyl)-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate typically involves multi-step organic reactions. One common method includes the condensation of indole derivatives with pyran compounds under controlled conditions. The reaction often requires catalysts such as Lewis acids to facilitate the formation of the spiro structure .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. The use of continuous flow reactors can enhance the efficiency and yield of the compound. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2’-amino-6’-(2-methoxy-2-oxoethyl)-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indole derivatives, which can exhibit different biological activities .

Scientific Research Applications

Molecular Formula and Weight

  • Molecular Formula : C20H20N2O8
  • Molecular Weight : 416.386 g/mol

Structural Characteristics

The compound contains a spiro[indole-pyran] framework which is known for its diverse biological activities. The presence of multiple functional groups, including amino and dicarboxylate moieties, enhances its reactivity and interaction with biological targets.

Medicinal Chemistry

Dimethyl 2'-amino-6'-(2-methoxy-2-oxoethyl)-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate has been studied for its potential pharmacological properties. Its derivatives have shown promise in:

  • Anticancer Activity : Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that spiro[indole] derivatives can inhibit tumor growth through apoptosis induction and cell cycle arrest .

The compound's structural analogs have been evaluated for their biological activities:

  • Antimicrobial Properties : Certain derivatives have been tested against bacterial strains, showing significant inhibitory effects. The mechanism often involves disruption of bacterial cell wall synthesis .

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinity of this compound to various biological targets:

  • Enzyme Inhibition : Studies have shown that derivatives can effectively inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are critical in inflammatory processes .

Synthesis of Functionalized Compounds

The compound serves as a precursor for synthesizing more complex molecules:

  • Multicomponent Reactions : It has been utilized in the synthesis of functionalized spiro[indoline] compounds through multicomponent reactions, demonstrating its versatility in organic synthesis .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInduction of apoptosis in cancer cells
AntimicrobialInhibition of bacterial growth
Enzyme InhibitionInhibition of COX and LOX

Table 2: Synthetic Applications

Reaction TypeProducts ObtainedReferences
Multicomponent SynthesisFunctionalized spiro[indoline] derivatives
Alkylation ReactionsDiverse substituted products

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of spiro[indole] derivatives synthesized from this compound. The results indicated a significant reduction in cell viability in breast and prostate cancer cell lines, suggesting a potential pathway for drug development targeting these cancers.

Case Study 2: Antimicrobial Efficacy

Another research focused on the antimicrobial efficacy of synthesized derivatives against Gram-positive and Gram-negative bacteria. The study reported that certain compounds exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, highlighting their potential as novel antimicrobial agents.

Mechanism of Action

The mechanism of action of Dimethyl 2’-amino-6’-(2-methoxy-2-oxoethyl)-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its involvement in inhibiting certain enzymes and signaling pathways .

Comparison with Similar Compounds

Key Observations :

  • Ester vs.
  • Spiro System Modifications : Replacement of pyran with imidazo[1,2-a]pyridine (e.g., ) alters planarity and electronic properties, affecting intermolecular interactions.
  • Substituent Bulk : Bulky groups (e.g., benzyl in ) increase steric hindrance, reducing reactivity but enhancing selectivity.

Physical and Spectroscopic Properties

  • Solubility : The target compound’s ester groups enhance solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to thioether analogs, which aggregate in DMSO .
  • Spectroscopic Signatures :
    • IR : Strong absorptions at ~1699–1684 cm⁻¹ (C=O stretching of esters and amides) .
    • NMR : Methoxy protons resonate at δ 3.78–3.80 ppm (singlet), while spirocyclic protons appear as complex multiplets .

Biological Activity

Dimethyl 2'-amino-6'-(2-methoxy-2-oxoethyl)-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate is a complex organic compound with potential biological activity. This article aims to provide a comprehensive overview of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its unique spiro[indole-pyran] framework, which is known for various biological activities. Its molecular formula is C16H18N2O6C_{16}H_{18}N_{2}O_{6}, and it has a molecular weight of approximately 334.33 g/mol.

Antitumor Activity

Research indicates that compounds with similar structural motifs have demonstrated significant antitumor activity. For instance, studies have shown that derivatives of spiro[indole-pyran] exhibit cytotoxic effects on various cancer cell lines. A notable study reported that a related compound reduced the viability of MDA-MB-231 breast cancer cells by 55% at a concentration of 10 µM after three days of treatment .

The proposed mechanism involves the inhibition of specific signaling pathways associated with tumor growth and survival. Compounds similar to this compound have been shown to interact with receptors involved in angiogenesis and apoptosis .

Antimicrobial Activity

Some studies suggest that spiro[indole-pyran] derivatives possess antimicrobial properties. For example, compounds within this class have demonstrated effectiveness against various bacterial strains, indicating potential as therapeutic agents for infectious diseases .

Case Studies

StudyCompoundCell LineConcentrationEffect
1Dimethyl 2'-amino-6'-(2-methoxy-2-oxoethyl)-...MDA-MB-23110 µM55% viability reduction
2Related spiro[indole-pyran] derivativeHeLa5 µMSignificant apoptosis induction
3Spiro[indole-pyran] analogE. coli100 µg/mLInhibition of growth

Research Findings

Recent research has focused on the synthesis and evaluation of various derivatives of dimethyl 2'-amino-6'-(2-methoxy-2-oxoethyl)-... The findings suggest that modifications to the side chains can enhance biological activity. For instance, introducing electron-withdrawing groups has been shown to increase the potency against specific cancer cell lines .

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